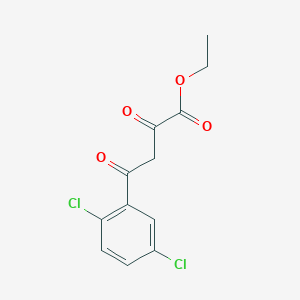

Ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate

Description

Ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate (CAS 1019457-33-0) is a β-diketone ester characterized by a 2,5-dichlorophenyl substituent at the 4-position of the dioxobutanoate backbone. Its molecular formula is C₁₂H₁₀Cl₂O₄, with a molecular weight of 289.11 g/mol (estimated). The compound is identified by synonyms such as CTK6F3413, ZINC100599736, and MCULE-9579680199, and it is supplied by at least five commercial sources . Its InChIKey (WOGGELNYWFIWOJ-UHFFFAOYSA-N) distinguishes it from analogs through unique stereoelectronic properties.

Properties

IUPAC Name |

ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2O4/c1-2-18-12(17)11(16)6-10(15)8-5-7(13)3-4-9(8)14/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGGELNYWFIWOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 2,5-Dichlorophenylacetic Acid

One common method involves the esterification of 2,5-dichlorophenylacetic acid to form the corresponding ethyl ester, which then undergoes further transformations. This process typically employs:

- Reagents: Ethanol (as solvent and alcohol source), sulfuric acid (as catalyst)

- Conditions: Reflux under acidic conditions to promote ester formation

- Outcome: Ethyl 2,5-dichlorophenylacetate

Claisen Condensation with Ethyl Acetoacetate

The key step involves a Claisen condensation between ethyl acetoacetate and the esterified intermediate or directly with 2,5-dichlorophenylacetic acid derivatives:

- Reagents: Ethyl acetoacetate, sodium ethoxide (NaOEt), ethanol

- Conditions: Stirring at room temperature followed by heating to approximately 80°C

- Reaction: The enolate formed from ethyl acetoacetate reacts with the dichlorophenyl derivative, leading to a β-ketoester intermediate

Cyclization and Purification

Post-condensation, the reaction mixture is acidified (commonly with sulfuric acid) to hydrolyze and cyclize the intermediate, forming the dioxobutanoate core. The product is then extracted, purified via recrystallization or chromatography, and dried.

Industrial-Scale Synthesis

In large-scale production, the process is optimized for yield, purity, and cost-efficiency:

- Batch or continuous reactors are employed with precise control of temperature, stirring, and reagent addition.

- Reaction parameters such as molar ratios, solvent choice, and catalysts are optimized based on kinetic and thermodynamic considerations.

- Solvent recovery and waste minimization are integral parts of the process, aligning with green chemistry principles.

Research-Driven Synthetic Routes

Recent research highlights alternative synthetic pathways, including:

- Claisen condensation of substituted benzaldehydes with ethyl acetoacetate, followed by oxidation and purification steps.

- Use of microwave-assisted synthesis to reduce reaction time and improve yields.

- Catalyst variation (e.g., different bases or acids) to influence regioselectivity and product purity.

Research Findings

A study detailed in the Journal of Sciences, Islamic Republic of Iran describes the synthesis of ethyl 2,4-dioxo-4-arylbutanoates using a base-catalyzed condensation of appropriate acetophenone derivatives with diethyl oxalate, followed by purification steps. The process involves:

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| 1 | Acetophenone derivative + diethyl oxalate | NaOEt in ethanol, room temp | Formation of β-ketoester intermediate |

| 2 | Acidification | Sulfuric acid, pH=2 | Hydrolyzes and cyclizes to final product |

| 3 | Extraction & Purification | Dichloromethane, recrystallization | Purity enhancement |

This method demonstrates versatility in synthesizing various substituted derivatives by modifying the aromatic precursors.

Data Table Summarizing Preparation Methods

| Method Type | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Esterification + Claisen Condensation | Ethanol, sulfuric acid, sodium ethoxide | Reflux, room temp | High purity, well-understood | Multi-step, requires purification |

| Microwave-Assisted Synthesis | Ethyl acetoacetate, substituted benzaldehyde | Microwave irradiation | Reduced reaction time | Equipment cost |

| Industrial Batch Process | Ethyl acetoacetate, aromatic aldehyde, base | Continuous reactors | Scalable, cost-effective | Process control complexity |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it a valuable building block in organic chemistry. For instance, it can be utilized in the preparation of substituted phenyl derivatives through electrophilic aromatic substitution reactions.

Synthetic Routes

The typical synthesis involves the esterification of 4-(2,5-dichlorophenyl)-2,4-dioxobutanoic acid with ethanol, often using sulfuric acid as a catalyst under reflux conditions. This method ensures high yield and purity of the desired ethyl ester.

Biological Applications

Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor. Research indicates that it can interact with specific enzymes, potentially leading to anti-inflammatory and anticancer effects. The mechanism typically involves binding to the active site of enzymes, thereby inhibiting their activity .

Antimicrobial Properties

Studies have demonstrated that derivatives of ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate exhibit antimicrobial properties. For example, compounds derived from this structure have shown significant efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Industrial Applications

Agrochemical Production

Ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate is also relevant in the agrochemical industry. It can be used in the synthesis of herbicides and pesticides due to its biological activity against specific pests and pathogens. The compound's ability to inhibit certain biological processes makes it a candidate for developing environmentally friendly agrochemicals .

Pharmaceutical Development

In the pharmaceutical sector, this compound's derivatives are being explored for their therapeutic potential. The structural features of ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate allow for modifications that can enhance bioactivity and reduce toxicity .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogenation Effects

Ethyl 4-(2,4-Dichlorophenyl)-2,4-Dioxobutanoate (CAS 478868-68-7)

- Substituents : 2,4-Dichlorophenyl (vs. 2,5-dichloro in the target compound).

- Safety data indicate moderate hazards (e.g., inhalation precautions), though direct toxicity comparisons are unavailable .

Ethyl 4-(2,6-Dichloro-3-Fluorophenyl)-2,4-Dioxobutanoate (CAS 1041553-00-7)

- Substituents : 2,6-Dichloro-3-fluorophenyl.

- Impact : Fluorine introduction enhances electronegativity, increasing metabolic stability. This compound is supplied by five vendors, similar to the target, suggesting comparable commercial interest .

Ethyl 3-(2,5-Difluorophenyl)-3-Oxopropanoate (CAS 887267-53-0)

- Substituents : 2,5-Difluorophenyl.

- Impact: Fluorine replaces chlorine, reducing steric bulk but increasing electron-withdrawing effects.

Methyl vs. Ethyl Ester Derivatives

Methyl 4-(2,5-Dichlorophenyl)-2,4-Dioxobutanoate (CAS 848052-90-4)

- Ester Group : Methyl (vs. ethyl in the target).

- Impact : Methyl esters generally exhibit higher volatility (lower boiling point) and slightly reduced solubility in polar solvents. Purity: 95% .

Ethyl 4-(4-(4-Chlorophenoxy)Phenyl)-2,4-Dioxobutanoate (CAS 74649-80-2)

- Substituents: 4-(4-Chlorophenoxy)phenyl.

- Priced at $199.98/250mg, it is more expensive than the target compound, reflecting synthetic complexity .

Substituent Electronic Effects

Ethyl 4-(2,5-Dimethylphenyl)-2,4-Dioxobutanoate (CAS 57961-50-9)

- Substituents : 2,5-Dimethylphenyl.

- Impact : Methyl groups donate electrons via hyperconjugation, reducing electrophilicity at the diketone moiety. Supplied by three vendors, it is less commercially prevalent than the target .

Ethyl 4-(2-Chlorophenyl)-2,4-Dioxobutanoate (CAS 338982-35-7)

Data Tables

Table 1: Key Physical and Commercial Properties

| Compound Name | CAS Number | Molecular Weight (g/mol) | Substituents | Suppliers | Boiling Point (°C) |

|---|---|---|---|---|---|

| Ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate | 1019457-33-0 | 289.11 | 2,5-Dichlorophenyl | 5 | N/A |

| Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | 478868-68-7 | 289.11 | 2,4-Dichlorophenyl | N/A | N/A |

| Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate | 1041553-00-7 | 325.57 | 2,6-Dichloro-3-fluorophenyl | 5 | N/A |

| Methyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate | 848052-90-4 | 275.08 | 2,5-Dichlorophenyl | 1 | N/A |

Research Implications

- Synthetic Utility : The 2,5-dichloro substitution in the target compound balances lipophilicity and electronic effects, making it a versatile intermediate in cross-coupling reactions .

- Biological Relevance : Chlorine atoms enhance binding to hydrophobic pockets in enzyme active sites, though fluorine-substituted analogs (e.g., CAS 887267-53-0) may offer improved pharmacokinetics .

- Commercial Viability : Higher supplier numbers for the target compound (5 suppliers) vs. analogs (e.g., 1 supplier for methyl derivatives) reflect its broader applicability .

Biological Activity

Introduction

Ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antitubercular effects and antifungal properties.

Ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate has the following chemical structure:

- Molecular Formula : C12H10Cl2O4

- CAS Number : 638-07-3

The compound features a dioxobutanoate moiety with a dichlorophenyl substituent, which is significant for its biological activity.

Antitubercular Activity

One notable study investigated the antitubercular activity of various derivatives related to Ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate. The compound was tested against Mycobacterium tuberculosis H37RV strain using a concentration of 6.25 mg/ml. The results indicated that certain derivatives exhibited moderate to good activity against the bacteria when compared to standard drugs like Rifampicin .

Table 1: Antitubercular Activity of Related Compounds

| Compound Name | Concentration (mg/ml) | Activity Level |

|---|---|---|

| Ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate | 6.25 | Moderate to Good |

| Rifampicin | 6.25 | High |

Antifungal Activity

Additionally, research on polyazole derivatives derived from similar structures highlighted antifungal properties against pathogenic fungi. The study found that these derivatives were particularly effective against filamentous fungi such as Aspergillus fumigatus and Scedosporium apiospermum. The presence of multiple chlorine atoms in the structure enhanced antifungal activity .

Table 2: Antifungal Activity of Polyazole Derivatives

| Compound Name | Target Fungi | Effectiveness |

|---|---|---|

| Polyazole Derivative A | Aspergillus fumigatus | Comparable to Ketoconazole |

| Polyazole Derivative B | Scedosporium apiospermum | Comparable to Oxiconazole |

The biological activities of Ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate and its derivatives are believed to be linked to their ability to interact with specific biological targets within microbial cells. For instance, the dioxobutanoate moiety may facilitate interactions with enzymes involved in metabolic pathways critical for bacterial survival and proliferation.

Case Studies and Research Findings

- Antitubercular Screening : In a screening study involving various dicarboxamide derivatives related to Ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate, it was noted that modifications at specific positions significantly influenced their antitubercular efficacy. Compounds with aryl substitutions at the 3 and 5 positions showed enhanced activity compared to those without such modifications .

- Antifungal Efficacy : Another study focusing on antifungal properties revealed that compounds with oxime groups and multiple chlorine substitutions exhibited significantly improved activity against fungal pathogens. This suggests that structural modifications can lead to enhanced biological effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate, and how can purity be optimized?

- Methodological Answer : A common approach involves γ-keto ester synthesis via acylation of substituted aromatic precursors. For example, thiophene-derived γ-keto esters are synthesized using Friedel-Crafts acylation with acetyl chloride and subsequent esterification . For the dichlorophenyl analog, similar methods may apply, substituting 2,5-dichlorophenyl precursors. Purity optimization includes column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Monitor by TLC and confirm purity via HPLC (>95%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm the ester group (δ ~4.2 ppm for -OCHCH) and dichlorophenyl protons (δ ~7.3–7.8 ppm).

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 275.01 for CHClO) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., half-chair conformations in cyclohexenone analogs) .

Q. What are the key stability considerations for storing and handling this compound?

- Methodological Answer : Store in airtight containers under inert gas (N) at room temperature, protected from light and moisture. Degradation risks include hydrolysis of the ester group under acidic/basic conditions. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess shelf life .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing dichlorophenyl group lowers the LUMO, enhancing reactivity toward nucleophiles. Solvent effects (PCM model) and vibrational spectra (IR) can be simulated and compared to experimental data .

Q. What structural insights can X-ray crystallography provide, particularly regarding conformational flexibility?

- Methodological Answer : Single-crystal X-ray analysis reveals the cyclohexenone ring adopts a half-chair conformation, with stereogenic centers (e.g., C9: R, C10: S) influencing chiral packing. Compare with analogs (e.g., 4-methylphenyl or thienyl derivatives) to assess substituent effects on crystal symmetry and polymorphism .

Q. How should researchers address contradictory spectral data during characterization?

- Methodological Answer : Contradictions (e.g., unexpected H NMR splitting) may arise from dynamic effects (e.g., keto-enol tautomerism) or impurities. Use variable-temperature NMR to identify tautomeric equilibria. Cross-validate with 2D techniques (COSY, HSQC) and alternative methods like IR (C=O stretches at ~1700–1750 cm) .

Q. What is the mechanistic role of the 2,5-dichlorophenyl group in reaction pathways?

- Methodological Answer : The 2,5-dichloro substitution directs electrophilic aromatic substitution (para to Cl) and stabilizes intermediates via resonance. Compare kinetics with mono- or tri-chloro analogs using stopped-flow spectroscopy. Isotopic labeling (e.g., C at the ketone) tracks reaction intermediates in nucleophilic additions .

Q. How can researchers optimize reaction conditions to mitigate by-product formation during synthesis?

- Methodological Answer : By-products (e.g., over-acylated derivatives) arise from excess acylating agents. Use stoichiometric control (1:1 molar ratio) and low-temperature (-10°C) conditions. Monitor via in-situ FTIR for real-time carbonyl group tracking. Purify via preparative HPLC (C18 column, acetonitrile/water) to isolate the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.